![molecular formula C13H12AsNO4 B13834447 (2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid CAS No. 30937-57-6](/img/structure/B13834447.png)
(2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(Salicylideneamino)phenylarsonic acid is an organoarsenic compound with the molecular formula C13H12AsNO4 It is known for its unique structure, which includes both an arsonic acid group and a salicylideneamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(Salicylideneamino)phenylarsonic acid typically involves the condensation reaction between salicylaldehyde and o-arsanilic acid. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for O-(Salicylideneamino)phenylarsonic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
O-(Salicylideneamino)phenylarsonic acid can undergo various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form arsonic acid derivatives.
Reduction: The compound can be reduced to form arsonous acid derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsonic acid derivatives, while reduction can produce arsonous acid derivatives.
Applications De Recherche Scientifique
O-(Salicylideneamino)phenylarsonic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of O-(Salicylideneamino)phenylarsonic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound can form complexes with metal ions, which may influence its biological activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylarsonic acid: A simpler organoarsenic compound with similar chemical properties.
4-Hydroxy-3-nitrobenzenearsonic acid: Known for its use in animal nutrition.
p-Arsanilic acid: Another organoarsenic compound with applications in veterinary medicine.
Uniqueness
O-(Salicylideneamino)phenylarsonic acid stands out due to its dual functional groups, which provide unique chemical reactivity and potential applications. Its ability to form metal complexes and its potential biological activity make it a compound of significant interest in various fields of research.
Propriétés
Numéro CAS |
30937-57-6 |
|---|---|
Formule moléculaire |
C13H12AsNO4 |
Poids moléculaire |
321.16 g/mol |
Nom IUPAC |
[2-[(2-hydroxyphenyl)methylideneamino]phenyl]arsonic acid |
InChI |
InChI=1S/C13H12AsNO4/c16-13-8-4-1-5-10(13)9-15-12-7-3-2-6-11(12)14(17,18)19/h1-9,16H,(H2,17,18,19) |
Clé InChI |
JAIIGRAUUFWZOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2[As](=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


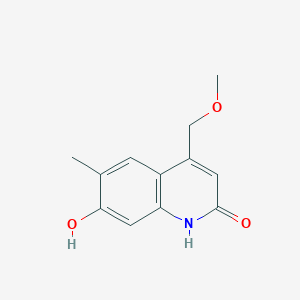
![Hexahydro-5H-oxireno[2,3-c]benzofuran](/img/structure/B13834383.png)
![(1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid](/img/structure/B13834387.png)
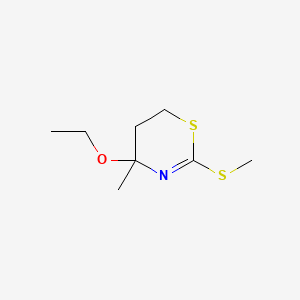
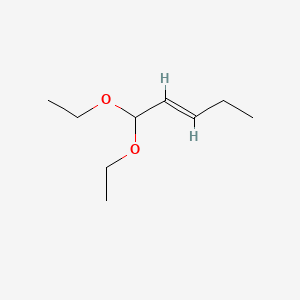

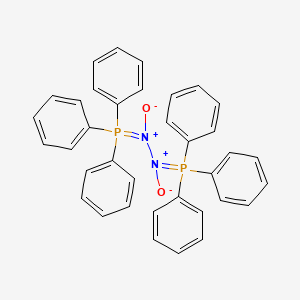


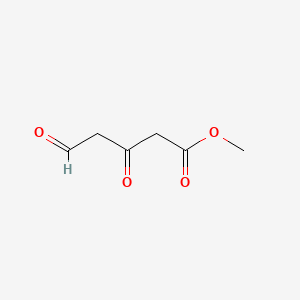
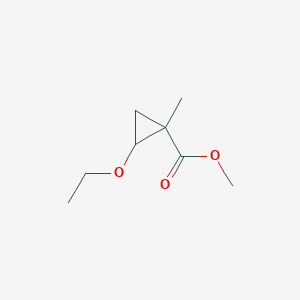
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13834424.png)
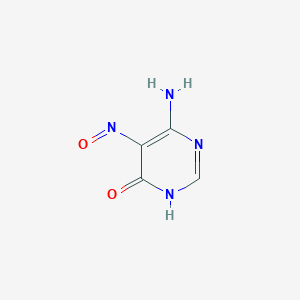
![2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-3-O-methoxymethyl-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic Acid Ethyl Ester](/img/structure/B13834444.png)
